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Compound of Interest

Compound Name: 3-Butoxy-1-propanol

Cat. No.: B156417

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for 3-Butoxy-1-propanol (CAS No: 10215-33-5).
The information is compiled for use by researchers, scientists, and professionals in drug
development and related fields. While experimental spectra for this compound are available
from sources such as Sigma-Aldrich[1], this guide presents predicted spectral data based on its
chemical structure, alongside generalized experimental protocols for data acquisition.

Chemical Structure and Properties

3-Butoxy-1-propanol is a primary alcohol and an ether. Its chemical structure consists of a
butoxy group linked to a propanol backbone.

e Molecular Formula: C7H1602[1][2]
e Molecular Weight: 132.20 g/mol [1][2]
e |[UPAC Name: 3-butoxypropan-1-ol[1]

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, 3C NMR, and IR spectroscopic data for
3-Butoxy-1-propanol. These predictions are based on established principles of spectroscopy
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and typical chemical shift and absorption frequency ranges for the functional groups present in
the molecule.

Predicted *H NMR Data

The proton NMR spectrum of 3-Butoxy-1-propanol is expected to show distinct signals for the
different proton environments in the molecule.

Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
~3.65 Triplet 2H HO-CHz:-
~3.50 Triplet 2H -O-CH2-CHa2-
~3.40 Triplet 2H -O-CH2-(CHz2)2-CHs
~1.80 Quintet 2H HO-CH2-CHa2-
~1.55 Sextet 2H -O-CH2-CH2-CH2-CHs
~1.35 Sextet 2H -O-(CH2)2-CH2-CHs
~0.90 Triplet 3H -CHs
Variable Singlet (broad) 1H -OH

Predicted *C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments.
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Chemical Shift (8, ppm) Assignment

~71.0 CH2-OH

~70.5 -O-CH2-CHa2-

~62.0 -O-CH2-(CHz2)2-CHs
~32.0 HO-CH2-CHa2-

~31.5 -O-CH2-CH2-CH2-CHs
~19.0 -O-(CHz)2-CH2-CHs
~14.0 -CHs

Predicted IR Absorption Data

The infrared spectrum reveals the presence of key functional groups.

Wavenumber (cm~1) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)
2960-2850 Strong C-H stretch (alkane)
1470-1450 Medium C-H bend (alkane)

1150-1050 Strong C-O stretch (ether and alcohol)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of
liquid samples like 3-Butoxy-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

o Dissolve approximately 5-20 mg of 3-Butoxy-1-propanol in a deuterated solvent (e.g.,
chloroform-d, CDCIs). The choice of solvent depends on the solubility of the sample and its
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own NMR signals.

Transfer the solution to a clean, dry NMR tube to a depth of approximately 4-5 cm.

Cap the NMR tube securely.

3.1.2. Data Acquisition (*H and 3C NMR)

Insert the sample tube into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve homogeneity and optimize resolution.

For IH NMR, acquire the spectrum using a standard pulse sequence. The number of scans
can be adjusted to achieve an adequate signal-to-noise ratio.

For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum
to single peaks for each carbon environment. A greater number of scans is usually required
for 13C NMR due to the low natural abundance of the 13C isotope.

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform.
Phase the resulting spectrum and perform baseline correction.

Reference the spectrum using the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS, at O ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

Place a small drop of neat (undiluted) 3-Butoxy-1-propanol directly onto the ATR crystal.

3.2.2. Data Acquisition
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e Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from
the sample spectrum.

e Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-
to-noise ratio.

e The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm~1).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 3-Butoxy-1-propanol.
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Caption: Workflow for Spectroscopic Analysis of 3-Butoxy-1-propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 3-Butoxy-1-propanol | C7H1602 | CID 82457 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. GSRS [gsrs.ncats.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Butoxy-1-propanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156417#spectroscopic-data-for-3-butoxy-1-propanol-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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